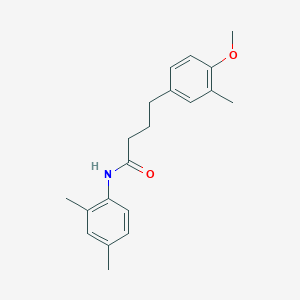![molecular formula C16H16N2O3S B5706721 N-{4-[(4-nitrophenyl)thio]phenyl}butanamide](/img/structure/B5706721.png)
N-{4-[(4-nitrophenyl)thio]phenyl}butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{4-[(4-nitrophenyl)thio]phenyl}butanamide, also known as NBQX, is a chemical compound that belongs to the class of selective non-NMDA (N-methyl-D-aspartate) receptor antagonists. It is widely used in scientific research as a tool to study the role of non-NMDA receptors in various physiological and pathological processes.
Mécanisme D'action
N-{4-[(4-nitrophenyl)thio]phenyl}butanamide exerts its pharmacological effects by binding to the ionotropic non-NMDA receptors, such as AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) and kainate receptors, and blocking the influx of cations, such as calcium and sodium, into the postsynaptic neuron. This leads to a reduction in the excitatory neurotransmission and synaptic plasticity, which are essential for learning and memory processes.
Biochemical and Physiological Effects:
N-{4-[(4-nitrophenyl)thio]phenyl}butanamide has been shown to produce a wide range of biochemical and physiological effects, depending on the dose, route of administration, and duration of exposure. Some of the major effects include the reduction of seizure activity, the improvement of motor function, the attenuation of neuroinflammation, the regulation of synaptic plasticity, and the modulation of neurotransmitter release.
Avantages Et Limitations Des Expériences En Laboratoire
N-{4-[(4-nitrophenyl)thio]phenyl}butanamide has several advantages for lab experiments, such as its high potency, selectivity, and stability, which make it an ideal tool for studying the role of non-NMDA receptors in various cellular and molecular processes. However, N-{4-[(4-nitrophenyl)thio]phenyl}butanamide also has some limitations, such as its poor solubility in water, which requires the use of organic solvents, and its potential off-target effects on other ion channels and receptors, which may interfere with the interpretation of the results.
Orientations Futures
There are several future directions for the research on N-{4-[(4-nitrophenyl)thio]phenyl}butanamide, such as the development of more potent and selective non-NMDA receptor antagonists, the investigation of the molecular mechanisms underlying the pharmacological effects of N-{4-[(4-nitrophenyl)thio]phenyl}butanamide, the exploration of the therapeutic potential of N-{4-[(4-nitrophenyl)thio]phenyl}butanamide in various neurological and psychiatric disorders, and the application of N-{4-[(4-nitrophenyl)thio]phenyl}butanamide in combination with other drugs or therapies to enhance its efficacy and reduce its side effects.
Conclusion:
In conclusion, N-{4-[(4-nitrophenyl)thio]phenyl}butanamide is a valuable tool for scientific research on the role of non-NMDA receptors in various physiological and pathological processes. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on N-{4-[(4-nitrophenyl)thio]phenyl}butanamide may lead to new insights into the function of non-NMDA receptors and the development of novel therapies for neurological and psychiatric disorders.
Méthodes De Synthèse
N-{4-[(4-nitrophenyl)thio]phenyl}butanamide can be synthesized through a multistep process that involves the reaction of 4-nitrophenylthiocyanate with 4-bromophenylbutyric acid, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is purified through recrystallization using a suitable solvent.
Applications De Recherche Scientifique
N-{4-[(4-nitrophenyl)thio]phenyl}butanamide is a potent and selective antagonist of non-NMDA receptors, which are widely distributed throughout the central nervous system and play a crucial role in synaptic transmission and plasticity. Therefore, N-{4-[(4-nitrophenyl)thio]phenyl}butanamide has been extensively used in scientific research to explore the physiological and pathological functions of non-NMDA receptors in various animal models of neurological and psychiatric disorders, such as epilepsy, stroke, Parkinson's disease, depression, and anxiety.
Propriétés
IUPAC Name |
N-[4-(4-nitrophenyl)sulfanylphenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S/c1-2-3-16(19)17-12-4-8-14(9-5-12)22-15-10-6-13(7-11-15)18(20)21/h4-11H,2-3H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYRQMYFSHWTCJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)SC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-[(4-nitrophenyl)sulfanyl]phenyl}butanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,4-difluorophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5706639.png)
![methyl 3-(3-{[1-(4-fluorobenzyl)-2,5-dioxo-4-imidazolidinylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate](/img/structure/B5706649.png)
![3-[(3-methoxyphenyl)amino]-1-(3-nitrophenyl)-1-propanone](/img/structure/B5706652.png)


![N-[4-(dimethylamino)phenyl]-2,5-dimethylbenzamide](/img/structure/B5706676.png)

![N-(tert-butyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5706685.png)
![4-chloro-N'-{4-[(2-fluorobenzyl)oxy]benzylidene}benzenesulfonohydrazide](/img/structure/B5706692.png)


![2-fluoro-N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5706733.png)
![N-(tert-butyl)-4-{[(4-chlorophenyl)acetyl]amino}benzamide](/img/structure/B5706736.png)
![{4-[(4-iodobenzyl)oxy]phenyl}methanol](/img/structure/B5706747.png)